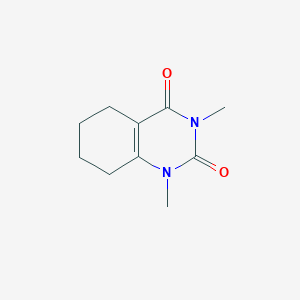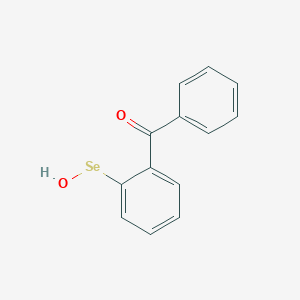
2-Benzoylbenzene-1-selenenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylbenzene-1-selenenic acid typically involves the introduction of selenium into an organic substrate. One common method involves the reaction of benzoyl chloride with sodium selenite in the presence of a reducing agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: These include the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzoylbenzene-1-selenenic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides or selenols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under controlled conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can produce selenides .
Applications De Recherche Scientifique
2-Benzoylbenzene-1-selenenic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential role in mimicking selenoenzymes, which are crucial in various biological processes.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of therapeutic agents.
Industry: It is explored for its applications in materials science, particularly in the synthesis of metal selenide semiconductor materials
Mécanisme D'action
The mechanism by which 2-Benzoylbenzene-1-selenenic acid exerts its effects involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, making it a versatile intermediate in various catalytic cycles. In biological systems, it can mimic the activity of selenoenzymes, such as glutathione peroxidase, by participating in the reduction of hydroperoxides .
Comparaison Avec Des Composés Similaires
Benzoic acid derivatives: These include compounds like benzoic acid and its halogenated derivatives.
Organoselenium compounds: Examples include selenocysteine and selenomethionine.
Uniqueness: 2-Benzoylbenzene-1-selenenic acid is unique due to the presence of both a benzoyl group and a selenenic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and potential biological activity .
Propriétés
Numéro CAS |
84250-81-7 |
|---|---|
Formule moléculaire |
C13H10O2Se |
Poids moléculaire |
277.19 g/mol |
Nom IUPAC |
(2-hydroxyselanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10O2Se/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15/h1-9,15H |
Clé InChI |
MZUZLMGAIZKWNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[Se]O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


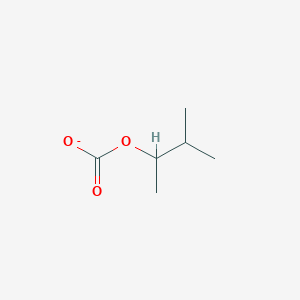
![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
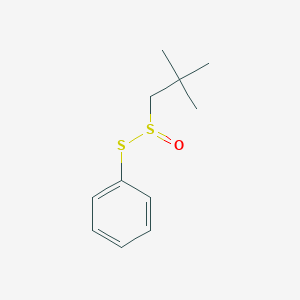
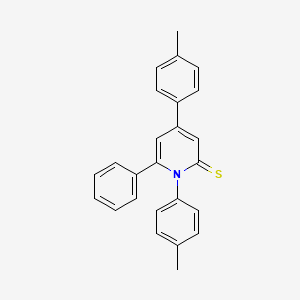
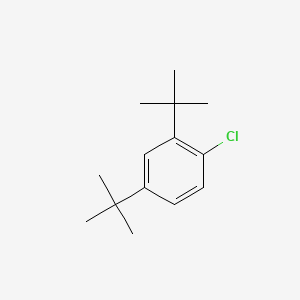
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
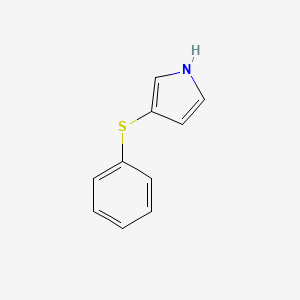

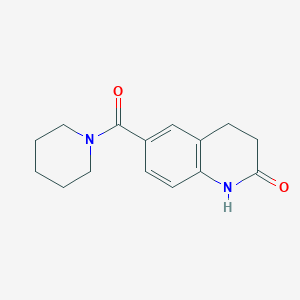

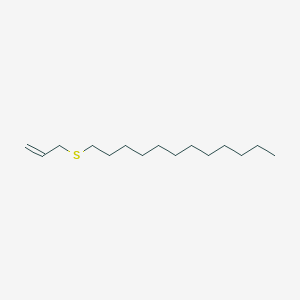
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
